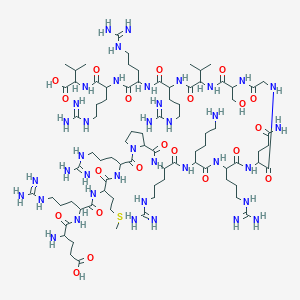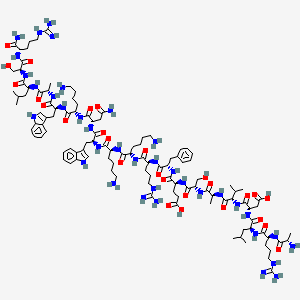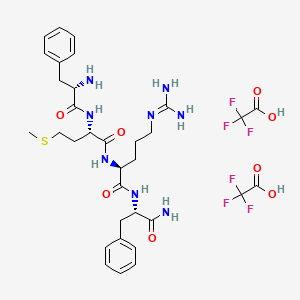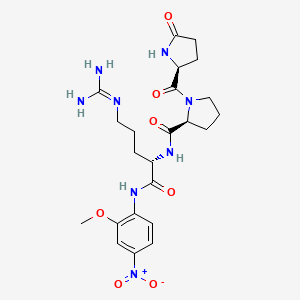
9014-00-0
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with CAS number 9014-00-0 is known as Luciferase . It is an analytical enzyme used as a component of lysis solution to measure luminescence signals . It has been used to investigate the sensitivity of dark mutants of various luminescent bacterial strains to reactive oxygen species .
Synthesis Analysis
Luciferase is a naturally occurring enzyme and is typically extracted from organisms rather than synthesized in a lab. The enzyme is partially purified, soluble extracts containing FMN-dependent luciferase and NADH- and NADPH-dependent FMN reductases .
Chemical Reactions Analysis
Luciferase is known to produce light in a system containing FMN, NADH or NADPH, and n-decyl aldehyde . This is the basis for its use in bioluminescence.
Physical and Chemical Properties Analysis
Luciferase is a lyophilized powder . It is soluble in DMSO . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
科学研究应用
生物发光研究
来自费氏弧菌的荧光素酶经常用于与生物发光相关的研究。 它已被用于评估生物发光细菌发光动力学和耗氧量 {svg_1}。 这使研究人员能够更好地了解生物发光背后的机制,以及如何在各种应用中利用它。
发光细菌的敏感性分析
该化合物也被用于研究不同菌株发光细菌暗突变体对活性氧的敏感性 {svg_2}。 这项研究有助于了解这些细菌的生存机制及其对环境变化的反应。
生化测定
荧光素酶由于其在含有 FMN、NADH 或 NADPH 和正癸醛的体系中产生光的能力,通常用于生化测定 {svg_3}。 这使得它成为各种生化研究和测试的宝贵工具。
作用机制
生化分析
Biochemical Properties
Luciferase plays a crucial role in biochemical reactions by catalyzing the oxidation of luciferin in the presence of oxygen, magnesium ions, and adenosine triphosphate (ATP). This reaction produces light, which is a hallmark of bioluminescence. The enzyme interacts with several biomolecules, including luciferin, oxygen, and ATP. The interaction with luciferin involves the binding of the substrate to the active site of luciferase, followed by the oxidation reaction that emits light. The presence of magnesium ions and ATP is essential for the enzyme’s activity, as they facilitate the binding and stabilization of the substrate .
Cellular Effects
Luciferase has significant effects on various types of cells and cellular processes. In cellular assays, luciferase is often used as a reporter gene to monitor gene expression and cellular metabolism. The enzyme’s activity can be measured to determine the level of gene expression, providing insights into the regulation of specific genes. Additionally, luciferase can influence cell signaling pathways by acting as a biosensor for detecting changes in cellular environments. For example, the enzyme can be used to monitor the activation of signaling pathways in response to external stimuli, such as drugs or environmental changes .
Molecular Mechanism
The molecular mechanism of luciferase involves the binding of luciferin to the enzyme’s active site, followed by the oxidation of luciferin in the presence of oxygen. This reaction produces an excited state intermediate, which then decays to the ground state, emitting light in the process. The enzyme’s active site contains specific amino acid residues that facilitate the binding and stabilization of luciferin, as well as the catalytic oxidation reaction. Additionally, the presence of ATP and magnesium ions is crucial for the enzyme’s activity, as they enhance the binding affinity of luciferin and stabilize the enzyme-substrate complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of luciferase can change over time due to factors such as enzyme stability and degradation. Luciferase is generally stable when stored at low temperatures, such as -20°C, but its activity can decrease over time if not properly stored. In in vitro studies, the enzyme’s activity can be monitored over time to assess its stability and degradation. Long-term effects on cellular function can also be observed in in vivo studies, where luciferase is used as a reporter gene to monitor changes in gene expression and cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of luciferase can vary with different dosages in animal models. At low doses, the enzyme can be used to monitor gene expression and cellular metabolism without causing significant adverse effects. At high doses, luciferase may exhibit toxic effects, such as cellular stress or apoptosis. Threshold effects can also be observed, where the enzyme’s activity reaches a plateau at a certain dosage, indicating saturation of the enzyme-substrate complex. These dosage effects are important considerations in designing experiments and interpreting results in animal studies .
Metabolic Pathways
Luciferase is involved in the metabolic pathway of bioluminescence, where it catalyzes the oxidation of luciferin to produce light. This pathway involves several key enzymes and cofactors, including luciferin, oxygen, ATP, and magnesium ions. The enzyme’s activity can affect metabolic flux and metabolite levels, as the oxidation of luciferin consumes oxygen and ATP, producing light as a byproduct. Additionally, the presence of luciferase can influence other metabolic pathways by acting as a biosensor for detecting changes in cellular environments .
Transport and Distribution
Luciferase is transported and distributed within cells and tissues through various mechanisms. The enzyme can be taken up by cells through endocytosis or transfection, where it is then localized to specific cellular compartments. Transporters and binding proteins can also facilitate the distribution of luciferase within cells, ensuring its proper localization and accumulation. The enzyme’s activity can be influenced by its localization, as certain cellular compartments may provide optimal conditions for the oxidation reaction .
Subcellular Localization
The subcellular localization of luciferase can affect its activity and function. The enzyme can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, luciferase can be directed to the nucleus, mitochondria, or cytoplasm, depending on the experimental design and research objectives. The enzyme’s activity can be enhanced or inhibited by its localization, as certain compartments may provide optimal conditions for the oxidation reaction .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '9014-00-0' involves the reaction of two starting materials, namely, 2,4-dichlorophenol and sodium hydroxide, followed by a series of purification steps.", "Starting Materials": [ "2,4-dichlorophenol", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorophenol in a solvent such as ethanol or methanol.", "Step 2: Add sodium hydroxide to the solution and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 4: Extract the product with a solvent such as ethyl acetate or dichloromethane.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 7: Purify the product by recrystallization or column chromatography using a suitable solvent system." ] } | |
CAS 编号 |
9014-00-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












